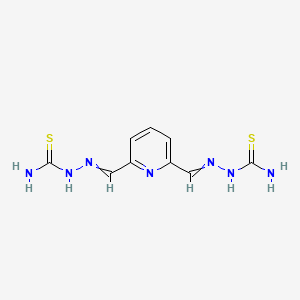
2,2'-(Pyridine-2,6-diyldimethanylylidene)di(hydrazine-1-carboximidothioic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Pyridine-2,6-diyldimethanylylidene)di(hydrazine-1-carboximidothioic acid) is a chemical compound with the molecular formula C₉H₁₁N₇S₂ and a molecular weight of 281.365 g/mol . This compound is known for its complex structure, which includes a pyridine ring and multiple functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pyridine-2,6-diyldimethanylylidene)di(hydrazine-1-carboximidothioic acid) typically involves the reaction of pyridine-2,6-dicarbaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Pyridine-2,6-diyldimethanylylidene)di(hydrazine-1-carboximidothioic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of hydrazine derivatives.
Scientific Research Applications
2,2’-(Pyridine-2,6-diyldimethanylylidene)di(hydrazine-1-carboximidothioic acid) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2,2’-(Pyridine-2,6-diyldimethanylylidene)di(hydrazine-1-carboximidothioic acid) involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its hydrazine and thioic acid groups may interact with biological molecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Diacetylpyridine: A related compound with a simpler structure, used in organic synthesis and coordination chemistry.
Pyridine-2,6-dicarbaldehyde: A precursor in the synthesis of 2,2’-(Pyridine-2,6-diyldimethanylylidene)di(hydrazine-1-carboximidothioic acid), also used in various chemical reactions.
Properties
CAS No. |
5445-16-9 |
|---|---|
Molecular Formula |
C9H11N7S2 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
[[6-[(carbamothioylhydrazinylidene)methyl]pyridin-2-yl]methylideneamino]thiourea |
InChI |
InChI=1S/C9H11N7S2/c10-8(17)15-12-4-6-2-1-3-7(14-6)5-13-16-9(11)18/h1-5H,(H3,10,15,17)(H3,11,16,18) |
InChI Key |
OJRZZSNLXKMWAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C=NNC(=S)N)C=NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



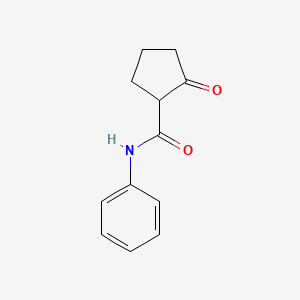

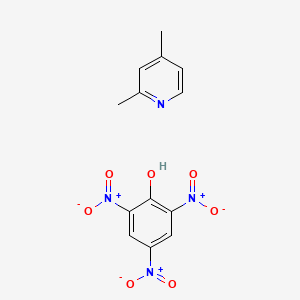

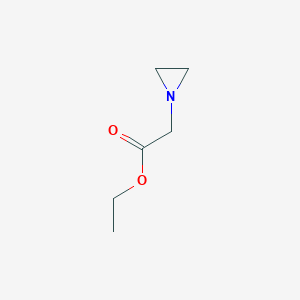
![ethyl [(7-methyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetate](/img/structure/B14739051.png)
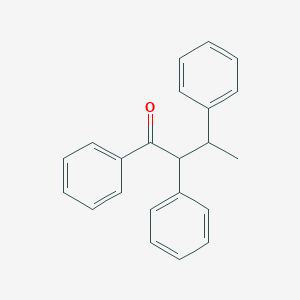
![N-Cyclohexyl-3-{1-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)-2-[(4-methoxyphenyl)methylidene]hydrazinyl}propanamide](/img/structure/B14739071.png)
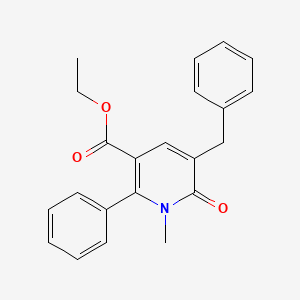
![5-[(2-Chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14739083.png)

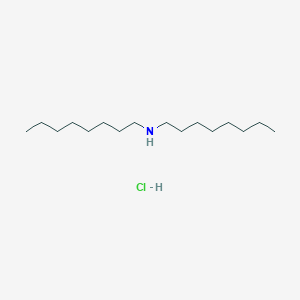
![11-(4-morpholinyl)-11H-indeno[1,2-b]quinoline](/img/structure/B14739087.png)
